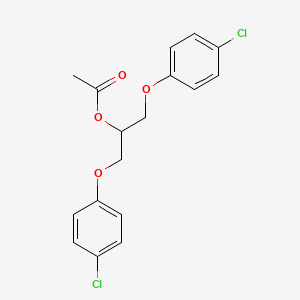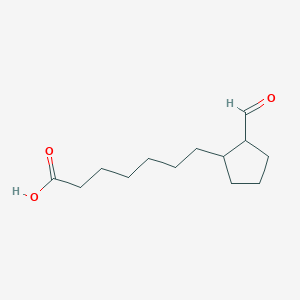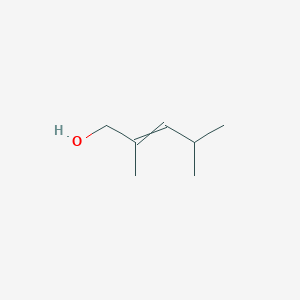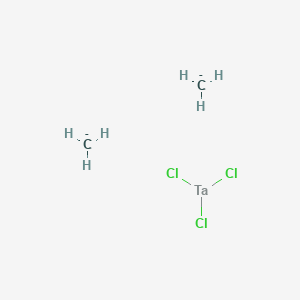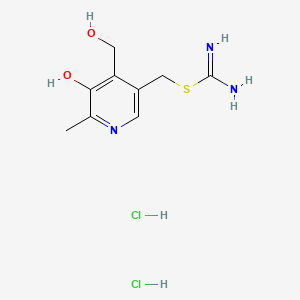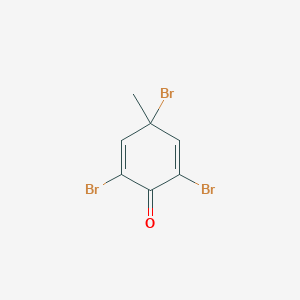
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one is an organic compound belonging to the naphthalene family. Compounds in this family are known for their aromatic properties and are widely used in various chemical and industrial applications. The unique structure of this compound, featuring a benzyl group and two methyl groups attached to a naphthalene core, makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques ensures the compound’s consistency and quality for commercial applications.
化学反応の分析
Types of Reactions
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carboxylic acid, while reduction may produce benzyl alcohol.
科学的研究の応用
2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- 2-Benzyl-1-naphthol
- 4,4-Dimethylnaphthalene
- Benzyl naphthalene derivatives
Comparison
Compared to similar compounds, 2-Benzyl-4,4-dimethylnaphthalen-1(4h)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of benzyl and dimethyl groups on the naphthalene core makes it a versatile compound for various applications.
特性
CAS番号 |
42262-37-3 |
|---|---|
分子式 |
C19H18O |
分子量 |
262.3 g/mol |
IUPAC名 |
2-benzyl-4,4-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C19H18O/c1-19(2)13-15(12-14-8-4-3-5-9-14)18(20)16-10-6-7-11-17(16)19/h3-11,13H,12H2,1-2H3 |
InChIキー |
WAQYTHYDVRWTDW-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


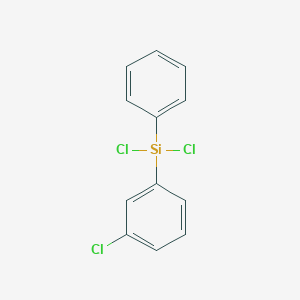
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
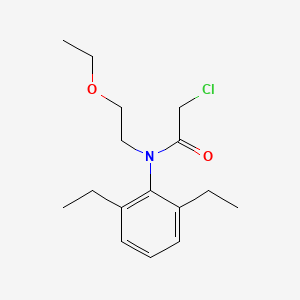
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
